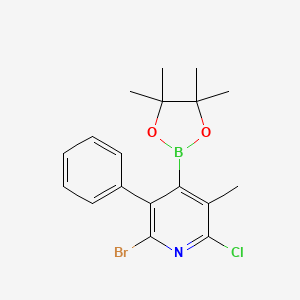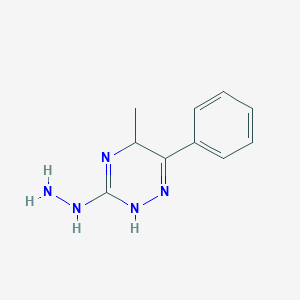
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazones, and other heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Tetrazine: Another nitrogen-rich heterocycle with comparable properties.
Thiazole: A sulfur-containing analog with diverse biological activities.
Uniqueness
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C10H13N5/c1-7-9(8-5-3-2-4-6-8)14-15-10(12-7)13-11/h2-7H,11H2,1H3,(H2,12,13,15) |
InChI-Schlüssel |
ZKESLZQWXSJQQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=NNC(=N1)NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)

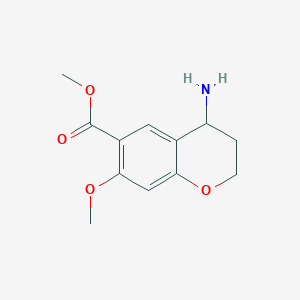
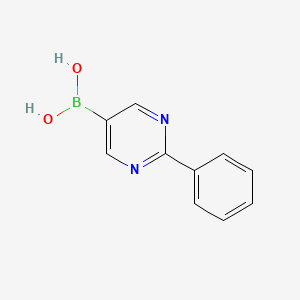
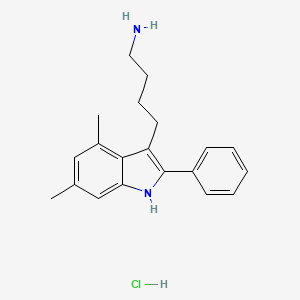
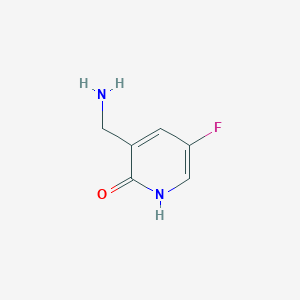
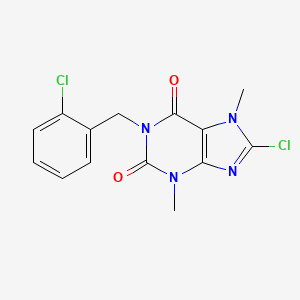
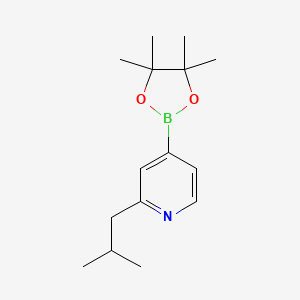
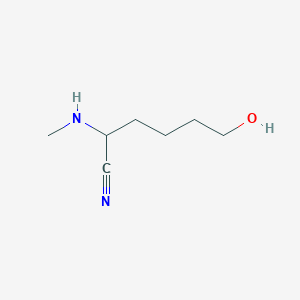

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
